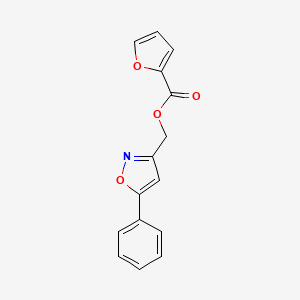

(5-Phenylisoxazol-3-yl)methyl furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-Phenylisoxazol-3-yl)methyl furan-2-carboxylate” is an organic compound with the molecular formula C15H11NO4. It is a derivative of furan and isoxazole, two important heterocyclic compounds that are widely used in organic synthesis .

Synthesis Analysis

The synthesis of polysubstituted furans, such as “(5-Phenylisoxazol-3-yl)methyl furan-2-carboxylate”, can be achieved through various methods. One such method involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates . This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis

The molecular structure of “(5-Phenylisoxazol-3-yl)methyl furan-2-carboxylate” consists of a furan ring and an isoxazole ring connected by a methylene bridge and a carboxylate group . The carbon and oxygen atoms in the carbonyl group are both sp2 hybridized, giving the carboxyl group a basic trigonal shape .Aplicaciones Científicas De Investigación

- Parecoxib Sodium : N-[[(5-methyl-3-phenylisoxazol-4-yl)phenyl] sulfonyl]propanamide, sodium salt, commonly known as parecoxib sodium, is a potent and selective inhibitor of COX-2 for parenteral administration . COX-2 inhibitors play a crucial role in managing inflammation and pain, making parecoxib a valuable candidate for pharmaceutical research.

- Another derivative, (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, demonstrated anti-inflammatory and analgesic activities along with a low ulcerogenic index . This suggests potential gastroprotective effects.

- Benzoxazinone-containing 3,5-dimethylisoxazole derivatives have been explored as BET bromodomain inhibitors for treating castration-resistant prostate cancer . These compounds target epigenetic regulators and hold promise in cancer therapy.

- Methyl 5-phenylisoxazole-3-carboxylate serves as an intermediate in the synthesis of related compounds. Researchers have used it to access other isoxazole derivatives with diverse biological activities .

- A series of (5-amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated for anticonvulsant properties . This highlights the compound’s potential in neurological research.

Anti-Inflammatory Agents

Anti-Ulcerogenic Activity

BET Bromodomain Inhibitors

Synthetic Routes and Intermediates

Anticonvulsant Activities

Propiedades

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c17-15(13-7-4-8-18-13)19-10-12-9-14(20-16-12)11-5-2-1-3-6-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGCMUDYTZTGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2710538.png)

![rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride](/img/structure/B2710539.png)

![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2710545.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine](/img/structure/B2710546.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2710548.png)

![2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2710550.png)

![Ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate](/img/structure/B2710558.png)